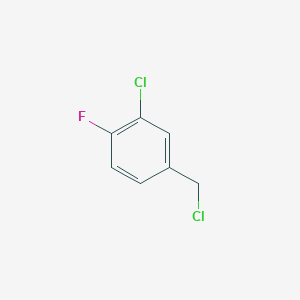

2-Chloro-4-(chloromethyl)-1-fluorobenzene

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “2-Chloro-4-(chloromethyl)-1-fluorobenzene” were not found, similar compounds have been synthesized using various methods. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford an intermediate, which can then undergo vapor-phase fluorination .

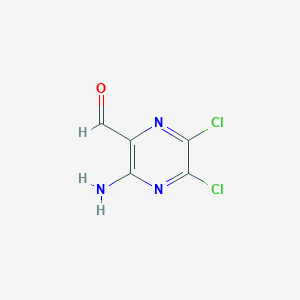

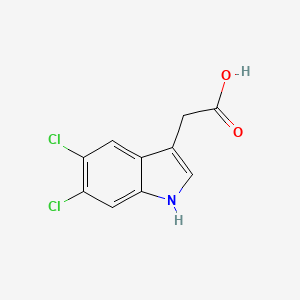

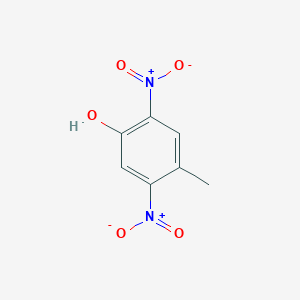

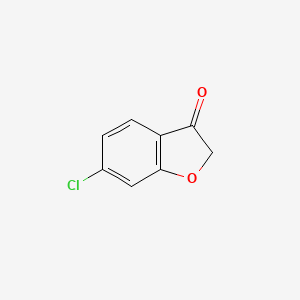

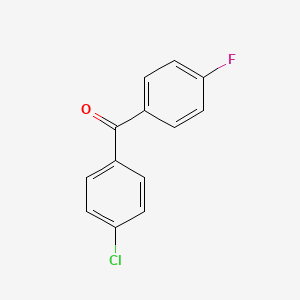

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(chloromethyl)-1-fluorobenzene” would consist of a benzene ring with chlorine and fluorine substituents. The exact structure would depend on the positions of these substituents on the benzene ring .

Wissenschaftliche Forschungsanwendungen

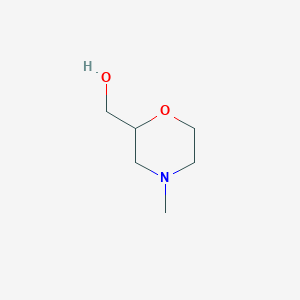

Organometallic Chemistry and Catalysis

2-Chloro-4-(chloromethyl)-1-fluorobenzene is increasingly recognized for its role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents on the benzene ring reduces its ability to donate π-electron density, which in turn allows it to act as a weakly coordinating solvent or be easily displaced as a ligand. This characteristic is advantageous for creating well-defined metal complexes, facilitating C-H and C-F bond activation reactions, and promoting catalytic processes in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Spectroscopic Analysis

The infrared (IR) and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been analyzed, revealing insights into the molecular symmetry and providing foundational data for studying the molecular interactions and structure. The spectral analysis helps understand the compound's behavior in various states and contributes to its applications in analytical chemistry (Seth-Paul & Shino, 1975).

Intermolecular Interactions

Research into the crystal structures of fluorobenzenes, including derivatives similar to 2-Chloro-4-(chloromethyl)-1-fluorobenzene, has provided valuable insights into C−H···F interactions. These studies are crucial for understanding the weak acceptor capabilities of the C−F group and its implications for molecular assembly and design in solid-state chemistry (Thalladi et al., 1998).

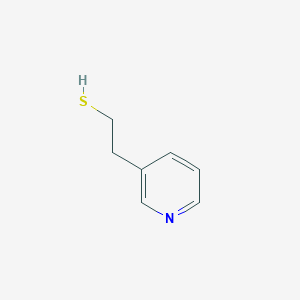

Fluorination Techniques

The compound plays a role in developing fluorination techniques, serving as a precursor or intermediary in synthesizing organometallic nucleophilic reagents. This application is particularly relevant in the preparation of radiolabeled compounds for medical imaging and pharmaceutical research (Gail & Coenen, 1994).

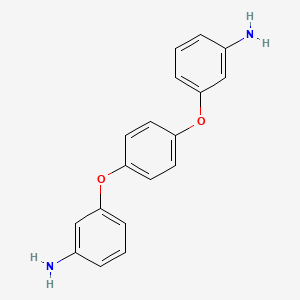

Ion Exchange Membranes

In the preparation of ion exchange membranes, derivatives of 2-Chloro-4-(chloromethyl)-1-fluorobenzene, such as chloromethyl styrene, are utilized for their excellent physical and chemical stability. These membranes are fundamental in various electrochemical applications, showcasing the compound's utility in material science and engineering (Tanaka, 2015).

Zukünftige Richtungen

While specific future directions for “2-Chloro-4-(chloromethyl)-1-fluorobenzene” were not found, similar compounds containing fluorine atoms have seen recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications will be discovered in the future .

Eigenschaften

IUPAC Name |

2-chloro-4-(chloromethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCXYDVBTPDXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511014 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(chloromethyl)-1-fluorobenzene | |

CAS RN |

2994-69-6 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

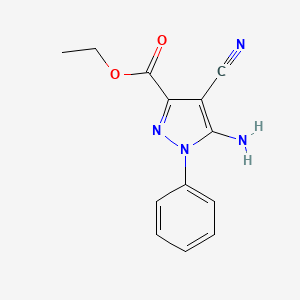

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.